![molecular formula C22H16N4O3S B2727347 3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226430-91-6](/img/no-structure.png)

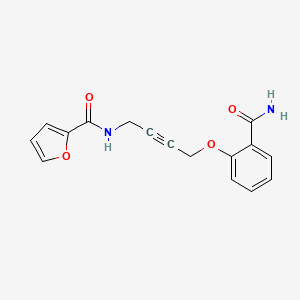

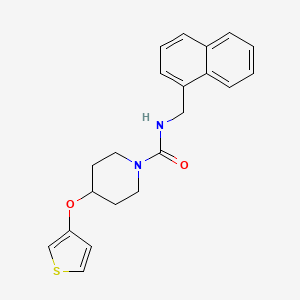

3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes several heterocyclic structures such as thieno[3,2-d]pyrimidine and 1,2,4-oxadiazole. These structures are often found in various pharmaceuticals and materials due to their diverse chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H-, 13C-NMR, IR spectroscopy, and mass-spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and the functional groups present.Scientific Research Applications

- Application : This compound exhibits antitumor activity, making it a promising candidate for cancer therapy. Researchers have explored its effects on tumor cell lines and animal models .

- Application : The synthesized compound shows antioxidant properties, which could protect cells from oxidative damage. Researchers have studied its impact on reactive oxygen species (ROS) and malondialdehyde (MDA) levels .

- Application : Researchers have assessed the compound’s effects on acetylcholinesterase (AchE) activity in the brain of alevins (young fish). Changes in AchE activity can impact behavior and survival .

- Application : The compound was synthesized using Vilsmeier–Haack reagent, providing insights into its preparation .

Antitumor Activity

Antioxidant Properties

Neurotoxicity Assessment

Synthetic Methodology

Structural Confirmation

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl and phenyl groups.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "m-tolyl hydrazine", "acetic anhydride", "sulfuric acid", "sodium nitrite", "phenylboronic acid", "palladium acetate", "triethylamine", "3-bromo-1-chloropropane", "sodium hydroxide", "methyl iodide", "potassium carbonate", "N,N-dimethylformamide", "3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Synthesis of ethyl 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid.", "Conversion of ethyl 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylate to 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid by treating with sodium nitrite and hydrochloric acid.", "Preparation of 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid ethyl ester by reacting with phenylboronic acid and palladium acetate in the presence of triethylamine.", "Synthesis of 3-(m-tolyl)-1-((2-thienyl)carbonyl)thiourea by reacting 3-bromo-1-chloropropane with m-tolyl hydrazine followed by reaction with 2-(2-thienyl)-4-oxo-1,3-thiazolidine-3-carboxylic acid ethyl ester in the presence of sodium hydroxide.", "Preparation of 3-(m-tolyl)-1-((2-thienyl)carbonyl)thiourea methyl ester by reacting with methyl iodide and potassium carbonate in the presence of N,N-dimethylformamide.", "Synthesis of 3-(m-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thiourea methyl ester by reacting 3-(m-tolyl)-1-((2-thienyl)carbonyl)thiourea methyl ester with 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid.", "Preparation of 3-(m-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(m-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thiourea methyl ester with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid." ] } | |

CAS RN |

1226430-91-6 |

Product Name |

3-phenyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Molecular Formula |

C22H16N4O3S |

Molecular Weight |

416.46 |

IUPAC Name |

1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H16N4O3S/c1-14-6-5-7-15(12-14)20-23-18(29-24-20)13-25-17-10-11-30-19(17)21(27)26(22(25)28)16-8-3-2-4-9-16/h2-12H,13H2,1H3 |

InChI Key |

PKZHLEBWZQLWJX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2727265.png)

![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2727266.png)

![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)

![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)

![3-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2727283.png)